molecular formula C13H13N3OS2 B12687154 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- CAS No. 88753-92-8

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl-

Cat. No.: B12687154
CAS No.: 88753-92-8
M. Wt: 291.4 g/mol
InChI Key: CLMAKZHRDXVNDW-UHFFFAOYSA-N
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Description

10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene and thiadiazole intermediates, which are then subjected to cyclization reactions under specific conditions to form the final pyrimidinone structure. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar compounds to 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- include other benzothienothiadiazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- is a closely related compound with a methyl group instead of an ethyl group .

Properties

CAS No.

88753-92-8

Molecular Formula

C13H13N3OS2

Molecular Weight

291.4 g/mol

IUPAC Name

13-ethyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one

InChI

InChI=1S/C13H13N3OS2/c1-2-9-15-16-12(17)10-7-5-3-4-6-8(7)18-11(10)14-13(16)19-9/h2-6H2,1H3

InChI Key

CLMAKZHRDXVNDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4

Origin of Product

United States

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